molecular formula C15H10Cl2N2O B1421909 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline CAS No. 461036-87-3

4,6-Dichloro-2-(4-methoxyphenyl)quinazoline

Cat. No.: B1421909
CAS No.: 461036-87-3
M. Wt: 305.2 g/mol
InChI Key: DNGVFPCYTJPFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-2-(4-methoxyphenyl)quinazoline is an organic compound with the chemical formula C15H10Cl2N2O. It is a colorless crystalline solid with a melting point of approximately 144-146 degrees Celsius. This compound is soluble in common organic solvents such as dichloromethane, dimethyl sulfoxide, and dimethylformamide . It is an important intermediate in organic synthesis, particularly in the development of anti-tumor and antiviral compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dichloro-2-(4-methoxyphenyl)quinazoline can be synthesized through the reaction of a phenylzinc reagent with 2,4-dichloroquinazoline. The specific steps involve first reacting chlorobenzene with magnesium to obtain a phenyl magnesium reagent, which is then reacted with 2,4-dichloroquinazoline. Finally, a methoxy group is introduced to complete the synthesis .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(4-methoxyphenyl)quinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinazolines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-Chlorophenyl)-quinazolin-4(3H)-one
  • 4,7-Dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline

Uniqueness

4,6-Dichloro-2-(4-methoxyphenyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,6-dichloro-2-(4-methoxyphenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c1-20-11-5-2-9(3-6-11)15-18-13-7-4-10(16)8-12(13)14(17)19-15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGVFPCYTJPFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680056
Record name 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461036-87-3
Record name 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-(4-methoxyphenyl)quinazoline
Reactant of Route 2
4,6-Dichloro-2-(4-methoxyphenyl)quinazoline
Reactant of Route 3
Reactant of Route 3
4,6-Dichloro-2-(4-methoxyphenyl)quinazoline
Reactant of Route 4
Reactant of Route 4
4,6-Dichloro-2-(4-methoxyphenyl)quinazoline
Reactant of Route 5
Reactant of Route 5
4,6-Dichloro-2-(4-methoxyphenyl)quinazoline
Reactant of Route 6
4,6-Dichloro-2-(4-methoxyphenyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.